molecular formula C19H20ClNO3 B14985264 3-(2-chloro-4,5-dimethoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one

3-(2-chloro-4,5-dimethoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B14985264
M. Wt: 345.8 g/mol
InChI Key: XICYBXTXPTUORA-UHFFFAOYSA-N
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Description

3-[(2-Chloro-4,5-dimethoxyphenyl)methyl]-1-ethyl-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are significant due to their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro-dimethoxyphenyl group attached to an indole core, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-4,5-dimethoxyphenyl)methyl]-1-ethyl-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4,5-dimethoxybenzyl chloride with an indole derivative under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-4,5-dimethoxyphenyl)methyl]-1-ethyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized indole derivatives .

Scientific Research Applications

3-[(2-Chloro-4,5-dimethoxyphenyl)methyl]-1-ethyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-4,5-dimethoxyphenyl)methyl]-1-ethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Chloro-4,5-dimethoxyphenyl)methyl]-1-ethyl-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H20ClNO3

Molecular Weight

345.8 g/mol

IUPAC Name

3-[(2-chloro-4,5-dimethoxyphenyl)methyl]-1-ethyl-3H-indol-2-one

InChI

InChI=1S/C19H20ClNO3/c1-4-21-16-8-6-5-7-13(16)14(19(21)22)9-12-10-17(23-2)18(24-3)11-15(12)20/h5-8,10-11,14H,4,9H2,1-3H3

InChI Key

XICYBXTXPTUORA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)CC3=CC(=C(C=C3Cl)OC)OC

Origin of Product

United States

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